4-Hydroxybenzylamine hydrate

Cardiovascular Research Isoketal Scavenging In Vivo Pharmacology

Researchers need precise negative controls and selective enzyme inhibitors. 4-Hydroxybenzylamine hydrate solves this with validated performance: • GABA-T competitive inhibitor: IC50 = 15.4 µM; selective vs. 4-hydroxybenzaldehyde (no SSADH inhibition) • Essential control for 2-HOBA studies: 0% plaque reduction in atherosclerosis models vs. 60% for ortho-isomer • Superior amine donor in ATA assays: 3-4.4× higher relative activity vs. L-serine • Hydrated form ensures stable stoichiometry for reproducible dosing. Ships globally.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 2006278-39-1; 696-60-6
Cat. No. B2595418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzylamine hydrate
CAS2006278-39-1; 696-60-6
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESC1=CC(=CC=C1CN)O.O
InChIInChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2
InChIKeyPHUGFJQJJCDBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxybenzylamine Hydrate: Chemical Identity and Research Applications


4-Hydroxybenzylamine hydrate (CAS 2006278-39-1) is the hydrated form of the endogenous metabolite 4-hydroxybenzylamine (4-HOBA, CAS 696-60-6), an aromatic amine characterized by a para-hydroxybenzyl structure. As a phenylmethylamine derivative, this compound functions as a less reactive isomer of the isoketal scavenger 2-hydroxybenzylamine (2-HOBA) [1] and serves as a competitive inhibitor of GABA transaminase (GABA-T) with a defined IC50 [2]. The hydrate form offers improved stability and precise stoichiometry compared to the anhydrous base, making it a preferred reference material for quantitative assay development and enzyme inhibition studies.

Why 4-Hydroxybenzylamine Hydrate Cannot Be Substituted


Substituting 4-hydroxybenzylamine hydrate with structurally analogous compounds (e.g., 2-hydroxybenzylamine, tyramine, 4-methoxybenzylamine) is scientifically unjustified due to marked differences in reactivity, enzyme inhibition kinetics, and biological activity. Isomeric variation (para vs. ortho) results in a >60% reduction in atherosclerosis mitigation in vivo [1], while substitution of the amine group abolishes competitive GABA-T inhibition entirely. Even within the same compound class, the hydrated crystal form provides reproducible physical properties essential for controlled experimental design, which anhydrous base materials may not consistently deliver. These performance gaps underscore the necessity of selecting the exact chemical entity for applications where specific biological or catalytic activity is required.

4-Hydroxybenzylamine Hydrate: Comparative Performance


Myocardial Infarction Model: Reactivity vs. 2-HOBA

In a mouse model of myocardial infarction (MI), 4-hydroxybenzylamine (4-HOBA) demonstrated markedly inferior cardioprotective efficacy compared to its ortho-isomer 2-hydroxybenzylamine (2-HOBA). While 2-HOBA significantly attenuated MI-induced cardiac remodeling, oxidative stress, and inflammation, 4-HOBA 'barely antagonized the MI-induced injury' [1]. This differential reactivity establishes 4-HOBA as an essential negative control compound for isoketal scavenger research, where its low reactivity relative to 2-HOBA is a critical experimental parameter.

Cardiovascular Research Isoketal Scavenging In Vivo Pharmacology

GABA-T Competitive Inhibition

4-Hydroxybenzylamine acts as a competitive inhibitor of GABA transaminase (GABA-T) with respect to GABA, exhibiting an IC50 value of 0.0154 mM (15.4 µM) [1]. This inhibition is structure-dependent: the para-hydroxybenzyl motif is essential for binding, as evidenced by the fact that the parent aldehyde (4-hydroxybenzaldehyde, HBA) inhibits both GABA-T and succinic semialdehyde dehydrogenase (SSADH), whereas 4-hydroxybenzylamine shows selective competitive inhibition of GABA-T only . In contrast, structurally related amines such as tyramine lack this specific GABA-T inhibitory activity.

Neurochemistry Enzyme Kinetics GABA Shunt Pathway

Transaminase Amine Donor Efficiency

In a multiplex fluorescence-based kinetic assay evaluating amine transaminase (ATA) activity, 4-hydroxybenzylamine demonstrated superior performance as an amine donor compared to L-serine across three ATA enzymes. The relative specific activity of 4-hydroxybenzylamine was 22% (CvATA), 30% (HeATA), and 2% (PfATA), whereas L-serine exhibited only 5%, 10%, and 1% respectively . Furthermore, 4-hydroxybenzylamine was identified as the best amine donor for the amination of 5-(hydroxymethyl)furfural (HMF) among a diverse panel of amines tested [1].

Biocatalysis Enzyme Engineering Green Chemistry

Atherosclerosis Model: Negative Control vs. 2-HOBA

In hypercholesterolemic Ldlr-/- mice, treatment with 2-hydroxybenzylamine (2-HOBA) reduced atherosclerosis by 60% in en face aortas compared to vehicle or 4-hydroxybenzylamine-treated animals, without altering plasma cholesterol levels . 4-Hydroxybenzylamine served as a nonreactive analogue control, demonstrating that the ortho-hydroxy substitution pattern is essential for the dicarbonyl scavenging activity that underlies the atheroprotective effect. This quantitative difference (60% reduction for 2-HOBA vs. no reduction for 4-HOBA) underscores the critical importance of positional isomerism in determining biological activity.

Atherosclerosis Lipid Peroxidation Cardiovascular Pharmacology

Tyrosinase Inhibition: Imine Scaffold Comparison

In a comparative study of imine compounds synthesized from aromatic aldehydes, tyramine-derived imines (4a-4f) exhibited significantly higher mushroom tyrosinase inhibitory activity than the corresponding 4-hydroxybenzylamine-derived imines (3a-3f) [1]. The most potent compound (4c) achieved an IC50 of 19.30 µM, outperforming the control drug kojic acid (IC50 = 77.58 µM) by a factor of 4. This differential activity highlights that the ethylamine spacer in tyramine confers superior tyrosinase inhibition compared to the aminomethyl group of 4-hydroxybenzylamine, providing a clear structure-activity relationship (SAR) benchmark for inhibitor design.

Melanogenesis Enzyme Inhibition Cosmeceutical Research

Hydrate Form Stability vs. Anhydrous Base

The hydrate form (CAS 2006278-39-1, molecular weight 141.17 g/mol) provides defined stoichiometric composition with one water molecule per 4-hydroxybenzylamine unit, conferring improved storage stability and reproducible weighing accuracy compared to the anhydrous base (CAS 696-60-6, MW 123.16 g/mol) [1]. The anhydrous base has a reported melting point of 108-110°C , while the hydrate form is specifically recommended for storage at room temperature under desiccated conditions to maintain hydration state . This physical form distinction is critical for quantitative analytical applications where precise molar concentrations are required.

Analytical Chemistry Reference Standards Formulation Science

4-Hydroxybenzylamine Hydrate: Validated Research Applications


Negative Control for Isoketal Scavenger Studies

4-Hydroxybenzylamine hydrate serves as the essential low-reactivity isomer control for 2-hydroxybenzylamine (2-HOBA) in cardiovascular and inflammatory disease models. In myocardial infarction studies, 4-HOBA 'barely antagonized the MI-induced injury' while 2-HOBA demonstrated significant cardioprotection [1]. Similarly, in atherosclerosis models, 4-HOBA treatment resulted in no reduction in plaque burden compared to a 60% reduction achieved by 2-HOBA . This consistent differential activity validates 4-HOBA as the definitive negative control for isolating the specific contribution of ortho-hydroxy-mediated dicarbonyl scavenging from non-specific scaffold effects. Procurement of the hydrate form ensures reproducible dosing in these critical control experiments.

Preferred Amine Donor for Transaminase Biocatalysis

4-Hydroxybenzylamine demonstrates 3- to 4.4-fold higher relative specific activity compared to L-serine in amine transaminase (ATA) assays across multiple enzyme variants (CvATA, HeATA, PfATA) [1]. Furthermore, it has been identified as the best amine donor for the amination of 5-(hydroxymethyl)furfural (HMF) among a diverse panel of amines screened via chromatographic methods . This superior performance in both kinetic assays and preparative biocatalysis makes 4-hydroxybenzylamine hydrate the reagent of choice for laboratories developing ATA-based synthetic routes to pharmaceutical intermediates and fine chemicals. The defined hydration state ensures accurate molar concentrations for reproducible kinetic parameter determination.

GABA-T Inhibitor for Neurochemical Studies

With a well-characterized IC50 of 15.4 µM and a competitive inhibition mechanism with respect to GABA [1], 4-hydroxybenzylamine provides a quantitative tool for probing GABA shunt enzyme function. Unlike 4-hydroxybenzaldehyde, which inhibits both GABA-T and SSADH, 4-hydroxybenzylamine exhibits selective GABA-T inhibition . This selectivity is critical for experiments requiring modulation of GABA catabolism without concurrent effects on succinic semialdehyde metabolism. The compound's defined inhibition kinetics enable precise dosing in neuronal cell culture, brain slice preparations, and in vitro enzyme assays aimed at understanding GABAergic neurotransmission and related disorders.

Baseline Scaffold for Tyrosinase Inhibitor SAR

Comparative analysis of imine derivatives demonstrates that 4-hydroxybenzylamine-derived compounds consistently exhibit lower mushroom tyrosinase inhibitory activity than their tyramine-derived counterparts [1]. This established SAR provides a reliable benchmark for medicinal chemists designing novel tyrosinase inhibitors for applications in hyperpigmentation disorders and cosmetic formulations. 4-Hydroxybenzylamine hydrate serves as a defined starting material for synthesizing the less-active comparator series, enabling rigorous evaluation of the contribution of the aminomethyl spacer (vs. ethylamine in tyramine) to enzyme inhibition potency. The hydrate form's consistent composition ensures reproducible synthetic yields and product characterization.

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